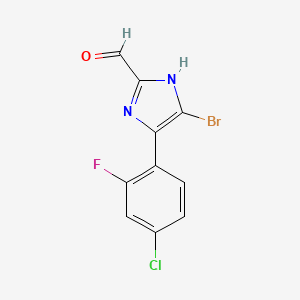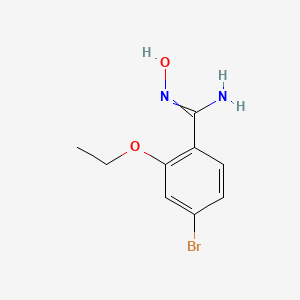
Propyl 2,3-dihydroxypropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propyl 2,3-dihydroxypropanoate is an organic compound with the molecular formula C6H12O4. It is a colorless liquid with a fruity aroma and is commonly used in organic synthesis reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Propyl 2,3-dihydroxypropanoate can be synthesized through the esterification of 2,3-dihydroxypropanoic acid (glyceric acid) with propanol. The reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion . The reaction can be represented as follows:
Glyceric Acid+PropanolH2SO4Propyl 2,3-dihydroxypropanoate+Water
Industrial Production Methods
In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reaction is conducted in large reactors with continuous stirring and temperature control to optimize yield and purity. The product is then purified through distillation or other separation techniques .
Analyse Chemischer Reaktionen
Types of Reactions
Propyl 2,3-dihydroxypropanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides (Cl-, Br-) and amines (NH3) can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of propyl 2,3-dioxopropanoate.
Reduction: Formation of propyl 2,3-dihydroxypropanol.
Substitution: Formation of propyl 2,3-dihalopropanoate or propyl 2,3-diaminopropanoate.
Wissenschaftliche Forschungsanwendungen
Propyl 2,3-dihydroxypropanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Studied for its potential role in metabolic pathways and as a substrate for enzyme-catalyzed reactions.
Medicine: Investigated for its potential therapeutic effects and as a prodrug for delivering active pharmaceutical ingredients.
Industry: Utilized in the production of fragrances, flavors, and as a solvent in various industrial processes
Wirkmechanismus
The mechanism of action of propyl 2,3-dihydroxypropanoate involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis to release active compounds that exert biological effects .
Vergleich Mit ähnlichen Verbindungen
Propyl 2,3-dihydroxypropanoate can be compared with similar compounds such as:
2,3-dihydroxybutanedioate: A tartaric acid anion with similar hydroxyl groups but different structural properties.
3-carboxy-2,3-dihydroxypropanoate: A compound with an additional carboxyl group, leading to different reactivity and applications.
Uniqueness
This compound is unique due to its specific ester structure, which imparts distinct chemical and physical properties. Its combination of hydroxyl and ester groups makes it versatile for various chemical reactions and applications .
Eigenschaften
Molekularformel |
C6H12O4 |
|---|---|
Molekulargewicht |
148.16 g/mol |
IUPAC-Name |
propyl 2,3-dihydroxypropanoate |
InChI |
InChI=1S/C6H12O4/c1-2-3-10-6(9)5(8)4-7/h5,7-8H,2-4H2,1H3 |
InChI-Schlüssel |
SFNVWNJSIUCHES-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC(=O)C(CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Ethyl 4-[[3-Amino-6-(dimethylamino)-2-pyridyl]amino]piperidine-1-carboxylate](/img/structure/B13692044.png)
![1-Methyl-2-[3-(trifluoromethyl)phenyl]indole](/img/structure/B13692047.png)


![2-Amino-6-bromo-5H-indeno[1,2-d]pyrimidine](/img/structure/B13692060.png)





